2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H17FO3 It is a derivative of cyclohexanecarboxylic acid, featuring a benzoyl group substituted with a fluorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-fluoro-4-methylbenzoyl chloride.
Reaction: The reaction between cyclohexanecarboxylic acid and 3-fluoro-4-methylbenzoyl chloride is carried out in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted benzoyl derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the benzoyl and fluorine substitutions.
3-Fluoro-4-methylbenzoyl chloride: A precursor in the synthesis of the target compound.
Benzoic acid derivatives: Compounds with similar benzoyl groups but different substituents.
Uniqueness
2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H17FO3 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17FO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19) |
InChI Key |
ANJZKQJXYNWGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)F |
Origin of Product |
United States |
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